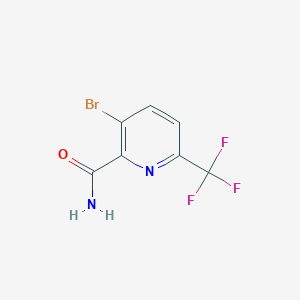

3-Bromo-6-(trifluoromethyl)picolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrF3N2O |

|---|---|

Molecular Weight |

269.02 g/mol |

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H4BrF3N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) |

InChI Key |

NIJCCZAUUSIRJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Trifluoromethyl Picolinamide and Its Precursors

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

The introduction of a bromine atom at the C-3 position of a pyridine ring is a significant synthetic challenge. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Direct halogenation often requires harsh conditions and can lead to a mixture of regioisomers. chemrxiv.orgnih.gov

Conventional electrophilic substitution reactions on an unsubstituted pyridine ring, if successful, typically direct incoming electrophiles to the 3-position. However, the reaction's poor reactivity often necessitates high temperatures and the use of strong Lewis acids, which can limit substrate scope and yield. nih.gov

To overcome these challenges, several advanced strategies have been developed:

Pyridine N-Oxide Activation: A common strategy to modulate the reactivity and regioselectivity of the pyridine ring is through the formation of a pyridine N-oxide. The N-oxide group is electron-donating, activating the ring toward electrophilic substitution, primarily at the C-2 and C-4 positions. While this is useful for many derivatives, achieving C-3 selectivity requires a different approach. researchgate.nettcichemicals.com

Directed Ortho-Metalation: While effective for functionalizing positions adjacent to a directing group, this method is not directly applicable for achieving 3-substitution on a picolinamide (B142947) precursor without a directing group at either the C-2 or C-4 position.

Zincke Imine Intermediates: A modern and highly effective method for achieving 3-selective halogenation involves a temporary ring-opening of the pyridine to form a reactive Zincke imine intermediate. chemrxiv.org This strategy transforms the electron-deficient heterocycle into a series of polarized alkenes that can undergo facile and highly regioselective halogenation with reagents like N-bromosuccinimide (NBS). The subsequent ring-closing step regenerates the aromatic pyridine ring, now halogenated at the desired C-3 position. chemrxiv.orgnih.gov This one-pot process is compatible with a wide range of substituted pyridines. nih.gov

| Method | Reagents | Typical Selectivity | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂, Lewis Acid (e.g., FeBr₃) | Primarily C-3, C-5 | Harsh, high temperature | Direct C-H functionalization | Low reactivity, potential for regioisomeric mixtures nih.gov |

| Halogenation of N-Oxides | (COBr)₂, Et₃N | Primarily C-2, C-4 | Mild (0 °C to RT) | Activates the ring, high yields researchgate.nettcichemicals.com | Incorrect regioselectivity for C-3 |

| Via Zincke Imine Intermediates | 1. NTf-activation, Amine 2. NBS/NCS/NIS, Acid 3. NH₄OAc, EtOH | Highly C-3 selective | Mild | Excellent regioselectivity, broad scope, one-pot potential chemrxiv.orgnih.gov | Multi-step sequence within one pot |

Approaches to Introducing Trifluoromethyl Groups onto Pyridine Rings

The trifluoromethyl (CF₃) group is a crucial substituent in many agrochemical and pharmaceutical compounds due to its unique electronic properties and metabolic stability. Several methods exist for its introduction onto a pyridine ring.

The primary synthetic strategies can be broadly categorized as follows:

Ring Construction from a CF₃-Containing Building Block: This "bottom-up" approach involves synthesizing the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. For example, a cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with other components can be used to construct the 6-(trifluoromethyl)pyridine skeleton. nih.gov This method is advantageous for large-scale production as it avoids direct handling of potentially hazardous fluorinating agents. google.com

Halogen Exchange (HALEX) Reaction: A classical method involves the fluorination of a trichloromethyl group (-CCl₃) already attached to the pyridine ring. This is typically achieved using fluorinating agents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). nih.gov The precursor, such as 6-(trichloromethyl)picolinic acid, is first synthesized and then subjected to the halogen exchange reaction.

Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed pyridine ring. These methods have seen significant development and often rely on radical-based mechanisms. Reagents such as trifluoroacetic acid (TFA) or sodium trifluoromethylsulfinate (Langlois' reagent) can be used to generate trifluoromethyl radicals, which then add to the pyridine ring. These reactions are often promoted by light, an oxidant, or a photoredox catalyst.

| Strategy | Typical Reagents/Precursors | Description |

|---|---|---|

| Ring Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate, enamines, etc. | Constructs the pyridine ring with the CF₃ group already incorporated from an acyclic precursor. nih.govgoogle.com |

| Halogen Exchange | -CCl₃ substituted pyridine, HF or SbF₃ | Swaps chlorine atoms for fluorine on a pre-installed trichloromethyl group. nih.gov |

| Direct C-H Trifluoromethylation | Togni's reagent, Langlois' reagent, Umemoto's reagent, CF₃I | Introduces a CF₃ group directly onto the pyridine C-H bond, often via a radical mechanism. |

Amidation Reactions for Picolinamide Formation

The final key step in the synthesis of 3-bromo-6-(trifluoromethyl)picolinamide is the formation of the amide bond. This can be accomplished through either direct condensation or by using an activated precursor of the corresponding picolinic acid.

Direct amidation involves the reaction of a carboxylic acid with an amine, with the only byproduct being water. The primary challenge is overcoming the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com While this reaction can be driven by high temperatures (>160 °C) to remove water, this is often unsuitable for complex, functionalized molecules. mdpi.com

Catalytic methods provide a milder alternative. Boron-based reagents, such as boric acid or ortho-iodoarylboronic acids, can catalyze the direct formation of amides at room temperature by activating the carboxylic acid. acs.orgnih.govorganic-chemistry.org For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of various carboxylic acids, including picolinic acid. acs.org The reaction proceeds under relatively mild conditions, and the byproducts can often be removed by simple filtration. acs.org

A more traditional and widely used approach is a two-step process involving the activation of the carboxylic acid followed by reaction with an amine. cam.ac.uk

From Picolinic Acid: The picolinic acid is first converted into a more reactive derivative. A common method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly reactive intermediate readily reacts with ammonia or an amine to form the picolinamide. Alternatively, standard peptide coupling reagents can be used. These reagents, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU, activate the carboxylic acid in situ to facilitate amide bond formation under mild conditions. cam.ac.ukresearchgate.net

From Picolinic Esters: Picolinic acid esters, such as the methyl or ethyl ester, can also serve as precursors. The amidation of esters, known as aminolysis, typically requires harsher conditions than using acyl chlorides. However, catalytic systems, such as those based on nickel, can promote the direct conversion of esters to amides.

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Thermal Amidation | Picolinic Acid + Ammonia | High Temperature (>160°C) | Atom economical (water is only byproduct) mdpi.com | Harsh conditions, limited functional group tolerance mdpi.com |

| Direct Catalytic Amidation | Picolinic Acid + Ammonia, Boron Catalyst | Mild (e.g., Room Temp) | Mild conditions, good for functionalized substrates nih.govorganic-chemistry.org | Requires catalyst and dehydrating agent (e.g., molecular sieves) nih.gov |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Ammonia | Mild to RT | High reactivity, generally good yields nih.gov | Requires stoichiometric activating agent, generates corrosive byproducts |

| Via Coupling Reagents | Picolinic Acid + Ammonia, HATU/EDCI/DCC | Mild (RT) | Excellent for complex molecules, high yields, mild conditions cam.ac.uk | Generates stoichiometric byproducts that must be removed |

Convergent and Divergent Synthetic Routes for Pyridine and Picolinamide Derivatives

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different, but structurally related, final products. This approach is highly valuable in medicinal and agrochemical research for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, 6-(trifluoromethyl)picolinic acid could serve as a key intermediate. One portion could be subjected to C-3 bromination, while other portions could undergo different C-H functionalization reactions at the 3, 4, or 5 positions, leading to a diverse set of picolinamide analogues.

Optimization of Reaction Conditions and Yields in Complex Picolinamide Synthesis

For instance, in a key bromination step, variables such as the brominating agent (e.g., Br₂, NBS), the solvent (e.g., CCl₄, CH₃CN), and the presence or absence of a catalyst or radical initiator would be systematically varied to find the optimal conditions. Similarly, for the amidation step, screening different coupling reagents (HATU, HOBt, DCC), bases (DIPEA, Et₃N), and solvents (DMF, DCM) can have a dramatic impact on the reaction outcome. researchgate.net

A systematic approach, often tabulated, is used to track the effect of these variables on the reaction yield.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDCI/HOBt | DIPEA | DCM | 25 | 65 |

| 2 | HATU | DIPEA | DMF | 25 | 88 |

| 3 | DCC | DMAP | DCM | 25 | 55 |

| 4 | SOCl₂ (pre-activation) | Et₃N | Toluene | 0 to 25 | 75 |

| 5 | HATU | 2,4,6-Collidine | DMF | 25 | 92 |

This optimization process is crucial for developing robust and scalable synthetic routes suitable for the large-scale production required in industrial applications. google.com

Chemical Transformations and Reaction Mechanisms Involving 3 Bromo 6 Trifluoromethyl Picolinamide

Reactivity of the Bromine Moiety: Substitution and Coupling Reactions

The bromine atom at the 3-position of the pyridine (B92270) ring is the primary site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, principally through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. nih.gov For substrates like 3-Bromo-6-(trifluoromethyl)picolinamide, the Suzuki-Miyaura coupling is a prominent method for C-C bond formation. libretexts.org This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The trifluoromethyl group's electron-withdrawing nature can enhance the reactivity of the aryl bromide toward oxidative addition, a key step in the catalytic cycle. libretexts.org

The general catalytic cycle for Suzuki coupling proceeds through three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the picolinamide (B142947), forming a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the activated organoboron reagent (e.g., an arylboronate formed by reaction with a base) is transferred to the palladium center, displacing the bromide. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | organic-chemistry.org |

| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH (aq) | researchgate.net |

| 1-Alkenyl-2-pinacol Boronate | Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane | nih.gov |

Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds. These reactions couple the aryl bromide with primary or secondary amines. Catalyst systems often employ specialized phosphine (B1218219) ligands to facilitate the reaction. For related 6-bromopurine (B104554) nucleosides, efficient amination has been achieved using a Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ as the base. nih.govnih.gov The choice of ligand is critical for achieving high yields and can be tailored to the specific substrate and amine coupling partner. nih.gov

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine leaving group. The negative charge of the resulting intermediate is delocalized across the aromatic ring and onto the electron-withdrawing group. Subsequent expulsion of the bromide ion restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by:

The strength of the electron-withdrawing group : The CF₃ group significantly activates the ring.

The nature of the leaving group : Bromine is a competent leaving group in these reactions.

The strength of the nucleophile : Stronger nucleophiles generally react faster.

This reactivity allows for the direct displacement of the bromine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a direct route to substituted picolinamides.

Transformations of the Trifluoromethyl Group on the Pyridine Scaffold

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. nih.gov Its stability arises from the high strength of the carbon-fluorine bond. As a result, transformations involving the cleavage or modification of the CF₃ group on an aromatic ring are synthetically challenging and uncommon. The primary focus in the chemistry of trifluoromethylpyridines is on their synthesis, either by direct trifluoromethylation of a pyridine ring or by constructing the ring from a trifluoromethyl-containing precursor. nih.govjst.go.jpresearchoutreach.org

Methods for introducing CF₃ groups onto pyridine rings are well-established, but the reverse—transforming the CF₃ group itself—is not a typical synthetic strategy. chemistryviews.orgchemrxiv.org While reactions like hydrodefluorination have been observed on highly fluorinated pyridines such as pentafluoropyridine, these conditions are harsh and not generally applicable to the selective transformation of a CF₃ group. nih.gov Therefore, in the context of this compound, the trifluoromethyl group is best regarded as a robust, unreactive handle that modulates the electronic properties of the molecule rather than as a site for further chemical modification.

Reactivity of the Amide Linkage: Hydrolysis and Derivatization Strategies

The picolinamide functional group offers another site for chemical transformation, primarily through hydrolysis or derivatization.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding picolinic acid and the parent amine. Studies on the hydrolysis of picolinamide itself in concentrated hydrochloric acid have been reported. capes.gov.br For more complex picolinamides, milder methods may be required to avoid decomposition of the molecule. Enzymatic hydrolysis using enzymes like prolidase has also been demonstrated for picolinyl-proline substrates, with the reaction rate being influenced by the electronic nature of substituents on the pyridine ring. nih.gov Electron-withdrawing groups, such as the trifluoromethyl group, have been noted to slow the initial binding step in such enzymatic processes. nih.gov

Derivatization and Cleavage: The picolinamide moiety can be used as a directing group in C-H activation reactions or as a protecting group for amines. cam.ac.uk A facile method for the reductive cleavage of picolinic amides to their corresponding amines involves the use of zinc powder in aqueous hydrochloric acid. cam.ac.uk This procedure demonstrates broad functional group tolerance, making it a useful synthetic tool. cam.ac.uk Furthermore, the parent picolinic acid, obtained from hydrolysis, can be activated and reacted with various nucleophiles to form new amide or ester derivatives. Derivatization of carboxylic acids with reagents like 2-picolylamine (to form an amide) is a known strategy to enhance detection in mass spectrometry, highlighting the accessibility of this linkage for chemical modification. ub.edunih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl, heat | Picolinic Acid | capes.gov.br |

| Reductive Cleavage | Zn, aq. HCl, room temperature | Amine (from the amide nitrogen part) | cam.ac.uk |

| Amide Formation (from corresponding acid) | Aminophenol, DCC, HOBT, Toluene | New Picolinamide Derivative | researchgate.net |

Mechanistic Investigations of Key Transformation Steps

Understanding the reaction mechanisms provides insight into the reactivity and helps in optimizing reaction conditions.

Palladium-Catalyzed Coupling: The mechanism of the Suzuki-Miyaura reaction is well-studied and involves a catalytic cycle with Pd(0) and Pd(II) intermediates. nih.govlibretexts.org XPS analysis of related catalytic systems has confirmed the presence of both Pd(0) and Pd(II) species during the reaction, providing direct evidence for the oxidative state changes of the catalyst. doi.org Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the energy profile of the catalytic cycle. nih.gov For many Suzuki-Miyaura reactions, transmetalation is considered the rate-determining step. nih.gov The base plays a crucial role not only in the catalytic cycle but also in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. organic-chemistry.org

Nucleophilic Aromatic Substitution: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. The stability of this intermediate is critical to the reaction's feasibility. Computational models have been used to calculate the relative stabilities of possible Meisenheimer complexes in related fluorinated pyridines, successfully predicting the site of nucleophilic attack. researchgate.net For this compound, the attack of a nucleophile at the C-3 position generates a Meisenheimer intermediate where the negative charge is stabilized by resonance and, importantly, by the strong inductive effect of the para-trifluoromethyl group. The subsequent loss of the bromide anion is a rapid process that restores the favorable aromatic system.

Role of Catalysts and Reagents in Promoting Specific Reactivities

The bromine atom at the 3-position of the picolinamide ring is the primary site for chemical modification, most notably through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in conjunction with specific ligands and bases, have proven to be highly effective in facilitating these transformations. The electron-withdrawing nature of the trifluoromethyl group at the 6-position can influence the reactivity of the C-Br bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency and selectivity.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in the derivatization of aryl halides. libretexts.org These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific ligand coordinated to the palladium center plays a critical role in modulating the catalyst's reactivity and stability, while the base is essential for the transmetalation step. libretexts.org

For instance, in the Buchwald-Hartwig amination , which forms a new carbon-nitrogen bond, the choice of phosphine ligand is paramount. Sterically hindered biarylphosphine ligands, such as RuPhos and BrettPhos, have been shown to be effective in the amination of challenging substrates like 3-halo-2-aminopyridines. nih.gov These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination to yield the aminated product. nih.gov The reaction typically employs a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine nucleophile. nih.gov A representative example is the amination of 2-bromopyridines with volatile amines, which can be efficiently carried out in sealed tubes. nih.gov

The Sonogashira coupling , which forges a carbon-carbon bond between an aryl halide and a terminal alkyne, generally utilizes a palladium catalyst in the presence of a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org The palladium complex, often featuring phosphine ligands like triphenylphosphine (B44618) (PPh₃), facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne. libretexts.orgresearchgate.net The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N), which also serves as the solvent in some cases. researchgate.net Research on the Sonogashira coupling of 2-amino-3-bromopyridines has demonstrated that a catalyst system comprising Pd(CF₃COO)₂, PPh₃, and CuI can effectively promote the reaction with various terminal alkynes, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or its ester. libretexts.orgresearchgate.net This reaction is catalyzed by a palladium complex, with the choice of ligand and base being critical for success. libretexts.org For electron-deficient and sterically hindered substrates, specialized ligands and conditions may be required to achieve high yields. nih.gov The presence of the trifluoromethyl group in this compound can render the substrate less reactive in some cases, necessitating careful optimization of the catalytic system. nih.gov

While direct experimental data on the chemical transformations of this compound is not extensively available in the public domain, the principles derived from studies on structurally similar bromopyridine derivatives provide a strong foundation for predicting its reactivity. The following tables summarize typical catalysts and reagents used in the functionalization of related bromopyridine systems, which can be considered as starting points for the development of synthetic routes involving this compound.

Interactive Data Table: Catalysts and Reagents for Cross-Coupling Reactions of Bromopyridine Derivatives

| Reaction Type | Catalyst/Pre-catalyst | Ligand | Base | Coupling Partner | Product Type | Reference(s) |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] or Pd(OAc)₂ | RuPhos, BrettPhos, XPhos, (±)-BINAP | LiHMDS, NaOtBu | Primary/Secondary Amines | N-Aryl/Heteroaryl Amines | nih.govchemspider.com |

| Sonogashira Coupling | Pd(CF₃COO)₂ or [Pd(PPh₃)₂Cl₂] | PPh₃ | Et₃N, other amines | Terminal Alkynes | Aryl/Heteroaryl Alkynes | wikipedia.orglibretexts.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Aryl/Alkenyl Boronic Acids | Biaryls, Alkenylpyridines | libretexts.orglibretexts.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Trifluoromethyl Picolinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A complete NMR analysis of 3-Bromo-6-(trifluoromethyl)picolinamide involves a suite of one-dimensional experiments targeting the NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. researchgate.net

¹H NMR: The proton NMR spectrum is expected to reveal signals for the two aromatic protons on the pyridine (B92270) ring and the two protons of the primary amide group (-CONH₂). The aromatic protons, located at positions 4 and 5 of the pyridine ring, would appear as distinct doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the adjacent bromine, trifluoromethyl, and amide groups. The amide protons typically appear as two broad singlets, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: five for the pyridine ring carbons, one for the trifluoromethyl carbon, and one for the carbonyl carbon of the amide. The carbon of the CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are diagnostic, with the carbon bearing the bromine (C3) and the trifluoromethyl group (C6) being significantly influenced. mdpi.com

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.netnih.gov For the -CF₃ group in the target molecule, the ¹⁹F NMR spectrum is expected to show a sharp singlet, as there are no other fluorine atoms nearby to cause splitting. Its chemical shift provides confirmation of the electronic environment of the trifluoromethyl group on the pyridine ring. nih.gov

The following table outlines the predicted chemical shifts (δ) for the primary nuclei in this compound, based on data from analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H4 | 7.8 - 8.2 | Doublet (d) | Coupled to H5. |

| H5 | 8.1 - 8.5 | Doublet (d) | Coupled to H4. |

| -CONH₂ | 7.5 - 8.0 (broad) | Two Singlets (s) | Chemical shift is variable; may exchange with D₂O. |

| ¹³C NMR | |||

| C=O | 162 - 166 | Singlet | Carbonyl carbon of the picolinamide (B142947) group. |

| C2 | 148 - 152 | Singlet | Carbon attached to the amide group. |

| C3 | 118 - 122 | Singlet | Carbon bearing the bromine atom. |

| C4 | 138 - 142 | Singlet | |

| C5 | 125 - 129 | Singlet | |

| C6 | 145 - 150 | Quartet (q) | Carbon bearing the CF₃ group, split by fluorine. |

| -CF₃ | 120 - 124 | Quartet (q) | Signal shows large C-F coupling constant. mdpi.com |

| ¹⁹F NMR | |||

| -CF₃ | -60 to -65 | Singlet | Referenced to an external standard like CFCl₃. researchgate.net |

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are estimated values and may vary based on solvent and experimental conditions.

While 1D NMR identifies the basic components of the molecule, two-dimensional (2D) NMR experiments are crucial for assembling the structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a critical cross-peak connecting the signals of the H4 and H5 protons, definitively confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum would show cross-peaks linking the H4 signal to the C4 signal and the H5 signal to the C5 signal, allowing for unambiguous assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for piecing together the molecular skeleton. Key expected correlations would include:

The amide protons (-CONH₂) showing a correlation to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring.

The H4 proton showing correlations to C2, C3, and C5.

The H5 proton showing correlations to C3, C4, and the C6-CF₃ carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and valuable clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high precision. researchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. researchgate.net For this compound (C₇H₄BrF₃N₂O), the exact mass of this ion can be calculated and compared to the experimentally measured value, often with an accuracy of less than 5 ppm. The presence of bromine is readily identified by a characteristic isotopic pattern, where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Under fragmentation conditions, the molecular ion breaks apart in a predictable manner. Key fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

| Ion/Fragment | Calculated m/z (for ⁷⁹Br) | Notes |

| [M+H]⁺ | 268.9535 | Molecular ion (protonated). Exhibits a 1:1 isotopic pattern with m/z 270.9515. |

| [M - NH₂]⁺ | 252.9430 | Loss of the amino radical from the amide group. |

| [M - CONH₂]⁺ | 225.9225 | Loss of the carboxamide radical, leaving the substituted pyridine core. |

| [M - Br]⁺ | 189.0321 | Loss of the bromine radical. |

| [M - CF₃]⁺ | 199.9610 | Loss of the trifluoromethyl radical. |

Table 2: Predicted HRMS Data and Key Fragments for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound like this compound. An LC-MS analysis can separate the target compound from any unreacted starting materials, byproducts, or degradation products. The mass spectrometer then confirms the identity of the main peak by its mass-to-charge ratio and can help identify impurities in minor peaks, even at very low levels. This method provides a robust and sensitive assessment of sample purity, which is critical for ensuring the reliability of subsequent research or applications.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the spectra would be dominated by vibrations from the amide, trifluoromethyl, and substituted pyridine components.

N-H Stretching: The primary amide group (-CONH₂) will show two distinct stretching bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) stretch of the amide is expected around 1650-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-F Stretching: The trifluoromethyl group (-CF₃) gives rise to very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region, due to the C-F stretching vibrations.

Pyridine Ring Vibrations: The aromatic pyridine ring will have several characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a weaker absorption in the far-infrared region, typically between 500-650 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (asymmetric) | 3330 - 3370 | Characteristic of a primary amide. |

| N-H Stretch (symmetric) | 3160 - 3200 | Characteristic of a primary amide. |

| C-H Stretch (aromatic) | 3050 - 3100 | From the C-H bonds on the pyridine ring. |

| C=O Stretch (Amide I) | 1650 - 1680 | A very strong and sharp absorption. |

| N-H Bend (Amide II) | 1600 - 1640 | Bending vibration of the N-H bond. |

| C-N Stretch | 1380 - 1420 | Amide C-N bond vibration. |

| C-F Stretch | 1100 - 1300 | Multiple strong bands characteristic of the -CF₃ group. |

| C-Br Stretch | 500 - 650 | Found in the lower frequency region of the spectrum. |

Table 3: Key Predicted Infrared (IR) and Raman Absorption Frequencies.

X-ray Crystallography for Solid-State Structural Determination

A thorough review of publicly accessible scientific databases indicates that the specific single-crystal X-ray structure of this compound has not been reported. Consequently, detailed crystallographic data including unit cell dimensions, space group, and atomic coordinates are not available for this particular compound.

However, based on the known structures of related bromo-substituted and trifluoromethyl-substituted heterocyclic amides, a hypothetical crystal structure can be postulated. It is anticipated that the picolinamide moiety would exhibit a planar or near-planar conformation, a common feature for such aromatic systems. The crystal packing would likely be influenced by intermolecular hydrogen bonds formed between the amide protons and the nitrogen atom of the pyridine ring or the amide carbonyl oxygen of adjacent molecules. Furthermore, halogen bonding involving the bromine atom and π-π stacking interactions between the pyridine rings could also play a significant role in the solid-state architecture.

To provide a definitive structural analysis, the synthesis of a high-quality single crystal of this compound followed by X-ray diffraction analysis would be required.

Spectroscopic Characterization of Intermediates and Reaction Products

The synthesis of this compound involves key intermediates, the characterization of which is crucial for monitoring reaction progress and confirming the identity of the final product. The primary spectroscopic techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A common synthetic route to this compound may proceed through the hydrolysis of the corresponding nitrile, 3-Bromo-6-(trifluoromethyl)picolinonitrile, or via the amidation of a carboxylic acid derivative like Methyl 3-bromo-6-(trifluoromethyl)picolinate.

Intermediates:

3-Bromo-6-(trifluoromethyl)picolinonitrile: This precursor is a solid at room temperature. sigmaaldrich.com Its spectroscopic signature is defined by the presence of the nitrile functional group.

Methyl 3-bromo-6-(trifluoromethyl)picolinate: This ester is another key intermediate in the synthesis of the target amide. bldpharm.com

Reaction Products:

The spectroscopic profile of the final product, this compound, can be predicted based on its constituent functional groups.

The following table outlines the expected spectroscopic data for this compound, derived from the analysis of its functional groups and data from analogous compounds.

| Spectroscopic Data | This compound (Predicted) |

| ¹H NMR (ppm) | ~8.2-8.5 (d, 1H, H-4), ~7.8-8.1 (d, 1H, H-5), ~7.5-8.0 (br s, 2H, -NH₂) |

| ¹³C NMR (ppm) | ~165-170 (C=O), ~150-155 (C-6), ~145-150 (C-2), ~140-145 (C-4), ~120-125 (q, CF₃), ~120-125 (C-5), ~115-120 (C-3) |

| ¹⁹F NMR (ppm) | ~ -60 to -65 (s, 3F, CF₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1650 (C=O stretch), ~1600-1550 (C=C, C=N stretch), ~1350 (C-F stretch) |

| Mass Spec (m/z) | Predicted [M]+ at ~269.96 and [M+2]+ at ~271.96 (due to Br isotopes) |

Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm) and are referenced to a standard. The coupling patterns are abbreviated as 's' for singlet, 'd' for doublet, and 'br s' for a broad singlet. The wave numbers in IR spectroscopy are given in reciprocal centimeters (cm⁻¹). The mass spectrometry data refers to the mass-to-charge ratio (m/z) of the molecular ion.

The hydrolysis of 3-Bromo-6-(trifluoromethyl)picolinonitrile to the corresponding picolinamide would be monitored by the disappearance of the characteristic nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of the amide carbonyl and N-H stretching bands. In NMR spectroscopy, the formation of the amide would be confirmed by the appearance of the broad singlet corresponding to the -NH₂ protons.

Computational and Theoretical Chemistry Studies of 3 Bromo 6 Trifluoromethyl Picolinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific DFT studies on 3-Bromo-6-(trifluoromethyl)picolinamide are available in the public domain. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the molecule's lowest energy conformation and its electronic properties.

A conformational analysis of this compound would investigate the rotational barriers around the C(picolinyl)-C(amide) bond and the orientation of the amide group relative to the pyridine (B92270) ring. The presence of the bulky bromine and trifluoromethyl substituents would significantly influence the conformational landscape and the relative stability of different conformers. However, no specific data or published analysis exists.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics simulations could provide a detailed picture of the conformational flexibility of this compound in different environments (e.g., in a solvent or in a biological system). These simulations would track the atomic movements over time, revealing the accessible conformations and the transitions between them. No such simulations have been published for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling Based on Molecular Descriptors

QSPR studies correlate the structural features of molecules (molecular descriptors) with their physical, chemical, or biological properties. For this compound, descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices could be calculated and used in QSPR models. However, no specific QSPR models involving this compound have been reported.

Reaction Pathway Modeling and Transition State Calculations

Computational modeling could be used to investigate potential chemical reactions involving this compound, such as nucleophilic substitution or amide hydrolysis. These studies would involve calculating the energies of reactants, products, and transition states to determine reaction mechanisms and activation energies. This information is currently unavailable.

Spectroscopic Property Prediction through Computational Methods

Computational methods are frequently used to predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the identification and characterization of the compound. For this compound, while such predictions are theoretically possible, they have not been published.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Advanced Pyridine (B92270) Derivatives for Chemical Biology Research

The development of novel molecular probes and therapeutic agents is a cornerstone of chemical biology research. Pyridine-based structures are prevalent in a vast number of biologically active compounds. mdpi.com 3-Bromo-6-(trifluoromethyl)picolinamide serves as a crucial starting material for the synthesis of advanced pyridine derivatives with potential applications in this field.

Once formed, the this compound can undergo a variety of transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govrsc.org These reactions allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring, including aryl, heteroaryl, alkyl, and amino groups. This versatility enables the construction of a diverse library of complex picolinamide (B142947) architectures for screening in chemical biology applications.

For instance, a hypothetical synthetic route could involve a Suzuki coupling of this compound with a boronic acid to introduce a new carbon-carbon bond, leading to a more elaborate picolinamide structure. The resulting compound could then be evaluated for its biological activity.

The reactivity of the bromine atom on the this compound scaffold allows for its incorporation into a multitude of diverse heterocyclic systems. This is a key strategy in medicinal chemistry and materials science for the development of novel compounds with unique properties.

Palladium-catalyzed cross-coupling reactions are a primary method for achieving this incorporation. nih.gov For example, a Suzuki coupling reaction could be employed to link the 3-position of the picolinamide to another heterocyclic core, thereby creating a more complex, multi-ring system. The trifluoromethyl group and the picolinamide functionality would be carried over into the new molecule, potentially imparting desirable electronic and biological properties. The synthesis of various trifluoromethyl-substituted pyrazole (B372694) derivatives has been shown to yield compounds with potent antibacterial activity. nih.gov While not directly starting from the title compound, this highlights the value of the trifluoromethyl-pyridine motif in bioactive heterocycles.

Challenges and Innovations in Intermediate-Driven Synthetic Strategies

The use of this compound as a synthetic intermediate is not without its challenges. The reactivity of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group and the directing effects of the bromo and picolinamide substituents, can sometimes lead to issues with regioselectivity in subsequent reactions.

A significant challenge in palladium-catalyzed cross-coupling reactions with 3-halopyridines can be the potential for catalyst inhibition or the formation of undesired side products due to the coordination of the pyridine nitrogen to the palladium center. nih.gov

Innovations to overcome these challenges often involve the careful selection of ligands for the palladium catalyst. Sterically demanding and electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting efficient cross-coupling reactions with challenging halo-heterocyclic substrates. rsc.org Furthermore, the development of robust reaction conditions, including the choice of base and solvent, is crucial for achieving high yields and selectivity.

Atom Economy and Sustainability Considerations in Synthetic Routes Utilizing the Compound

The principles of green chemistry, particularly atom economy, are increasingly important in modern synthetic chemistry. Atom economy refers to the efficiency of a chemical reaction in converting the mass of the reactants into the mass of the desired product.

Synthetic routes that utilize this compound can be evaluated based on their atom economy. For instance, the synthesis of the picolinamide from the corresponding nitrile via hydrolysis has a high atom economy, as the only other reactant is water. In contrast, multi-step syntheses involving protecting groups and multiple reagents can have lower atom economies.

Recent innovations in catalysis, such as the development of highly active catalysts that can be used at very low loadings (ppm levels) and the use of more environmentally benign reaction media like water, are helping to improve the sustainability of synthetic routes involving intermediates like this compound.

Future Directions and Emerging Research Avenues for 3 Bromo 6 Trifluoromethyl Picolinamide Research

Development of Novel Catalytic Systems for Selective Transformations

The bromine atom on the pyridine (B92270) ring of 3-Bromo-6-(trifluoromethyl)picolinamide serves as a prime handle for catalytic cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance for transforming this site.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are foundational methods for functionalizing aryl halides. libretexts.orgmdpi.com The reactivity of the C-Br bond in the target molecule makes it an excellent substrate for such transformations. libretexts.org A key future direction will be the design of specialized palladium catalysts with bespoke ligands that can efficiently couple this compound with a diverse array of organoboronates, olefins, and other coupling partners under mild conditions. nih.govnih.gov

A particularly promising and advanced research avenue involves leveraging the inherent picolinamide (B142947) structure as a bidentate directing group. nih.govresearchgate.net This strategy, which uses the amide and pyridine nitrogen atoms to chelate a metal catalyst, can direct C-H functionalization to specific positions on the molecule. Future work could develop novel palladium(II) or copper catalytic systems designed to use the picolinamide moiety in this compound to direct the regioselective introduction of aryl, alkyl, or other functional groups at otherwise unreactive C-H bonds on the pyridine ring. nih.govresearchgate.net

A hypothetical screening for an optimal catalytic system for a Suzuki-Miyaura coupling is presented in Table 1.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 65 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 88 |

| 3 | Pd(PPh3)4 | None | Na2CO3 | DME/H2O | 72 |

| 4 | PdCl2(dppf) | None | Cs2CO3 | THF | 95 |

Exploration of Unconventional Derivatization Pathways

Beyond standard cross-coupling at the C-Br bond, future research will benefit from exploring less conventional methods to modify the this compound scaffold. These pathways can unlock novel chemical space and lead to derivatives with unique properties.

One of the most innovative and unconventional research directions is the selective functionalization of the trifluoromethyl (CF3) group. researchgate.net Historically viewed as a highly stable and inert moiety, recent advances in photocatalysis and C-F bond activation are making its transformation feasible. researchgate.net Future studies could focus on developing methods for the defluorinative functionalization of the CF3 group on this compound, potentially converting it into difluoroalkyl or other valuable motifs. This would represent a significant leap in derivatization, allowing for late-stage modification of a previously immutable part of the molecule.

Another emerging area is the transformation of the picolinamide group itself. Research has shown that picolinamides can be used to synthesize tetracoordinated organoboron complexes, which exhibit unique photophysical properties like aggregation-induced emission (AIE). frontiersin.org Applying this chemistry to this compound could generate novel fluorescent probes or materials, representing a significant departure from its traditional applications.

Advanced Computational Tools for Predictive Design and Reaction Discovery

The integration of advanced computational tools is set to revolutionize how derivatives of this compound are designed and synthesized. In silico methods can dramatically reduce the experimental workload by predicting reactivity and biological activity.

Density Functional Theory (DFT) studies can provide profound insights into the electronic structure and reactivity of the molecule. mostwiedzy.pltandfonline.com Future research will employ DFT to model reaction mechanisms, such as the potential energy curves for C-Br bond cleavage during palladium-catalyzed oxidative addition or to predict the nucleophilicity of the pyridine nitrogen. mostwiedzy.plias.ac.in These calculations can guide the selection of optimal reaction conditions and catalysts.

For drug discovery applications, molecular docking and dynamic simulations are indispensable. rsc.orgnih.gov Researchers can use these tools to design novel derivatives of this compound by virtually screening modifications for their binding affinity to specific biological targets, such as protein kinases or enzymes. nih.govmdpi.com This predictive power allows for the rational design of compounds with a higher probability of desired biological activity, as illustrated by the hypothetical docking scores in Table 2.

Furthermore, the rise of artificial intelligence in chemistry is enabling the development of software that can predict entire synthetic routes. csmres.co.uk In the future, a chemist could input a desired derivative of this compound and have an AI tool propose and rank viable synthetic pathways based on millions of documented reactions. csmres.co.uk

| Compound | Modification at C3-Position | Predicted Docking Score (kcal/mol) | Predicted H-Bonds |

|---|---|---|---|

| Parent (Bromo) | -Br | -6.8 | 1 |

| Derivative 1 | -Phenyl | -8.5 | 2 |

| Derivative 2 | -Thiophene | -9.1 | 2 |

| Derivative 3 | -Aniline | -9.9 | 4 |

| Derivative 4 | -Indole | -10.3 | 4 |

Integration with High-Throughput Synthesis and Screening Methodologies in Academic Settings

The principles of high-throughput experimentation (HTE), once the domain of industry, are becoming increasingly accessible in academic labs, promising to accelerate research on molecules like this compound. researchgate.netresearchgate.net

Future academic projects will likely employ HTE to rapidly optimize reaction conditions. researchgate.net Instead of running single reactions sequentially, automated platforms can perform 96 or more reactions in parallel to screen a wide array of catalysts, ligands, bases, and solvents for the functionalization of the C-Br bond, generating large, high-quality datasets that can reveal optimal conditions in a fraction of the time. researchgate.net

This capability naturally extends to the creation of compound libraries. High-throughput synthesis can be used to combine this compound with hundreds of different building blocks (e.g., boronic acids) in a parallel format to generate a directed library of novel derivatives. nih.gov

Once a library is synthesized, high-throughput screening (HTS) is used to evaluate the biological activity of each new compound. nih.gov Emerging techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the rapid, label-free bioassay of crude reaction mixtures, further accelerating the discovery cycle. nih.govresearchgate.net This integration of HTE and HTS in an academic setting can rapidly generate structure-activity relationship (SAR) data, facilitating the swift identification of promising lead compounds for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.